molecular formula C17H15N3OS B7152561 2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide

Cat. No.: B7152561
M. Wt: 309.4 g/mol
InChI Key: VTLABRCTBCWLAD-UHFFFAOYSA-N
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Description

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl group and a thiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction involving 2-bromopyridine and a suitable nucleophile.

    Coupling Reactions: The final step involves coupling the thiazolylmethyl group and the pyridinyl group to the benzamide core. This can be achieved through a condensation reaction using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiazolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-pyridin-2-ylbenzamide: Lacks the thiazolylmethyl group, which may result in different biological activity.

    3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide: Lacks the methyl group on the benzamide core, which may affect its binding affinity and specificity.

Uniqueness

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide is unique due to the presence of both the pyridinyl and thiazolylmethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-3-pyridin-2-yl-N-(1,3-thiazol-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-13(15-7-2-3-8-18-15)5-4-6-14(12)17(21)20-11-16-19-9-10-22-16/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLABRCTBCWLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)NCC2=NC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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